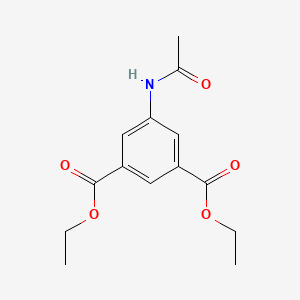

diethyl 5-(acetylamino)isophthalate

Description

Diethyl 5-(acetylamino)isophthalate is an aromatic diester derivative of isophthalic acid, featuring an acetylamino (-NHCOCH₃) substituent at the 5-position of the benzene ring and two ethyl ester groups at the 1- and 3-positions. This compound is primarily utilized in polymer synthesis and pharmaceutical intermediate preparation due to its reactive ester groups and the electron-donating acetylamino moiety, which enhances solubility and modulates reactivity in cross-coupling reactions .

Properties

IUPAC Name |

diethyl 5-acetamidobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-4-19-13(17)10-6-11(14(18)20-5-2)8-12(7-10)15-9(3)16/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGJBVXVIMKFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-(acetylamino)isophthalate typically involves the acetylation of diethyl 5-aminoisophthalate. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the acetylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isophthalates with various functional groups.

Scientific Research Applications

Diethyl 5-(acetylamino)isophthalate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of diethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 5-position substituent significantly influences the compound’s properties. Key comparisons include:

Key Observations:

- Electron-Withdrawing Groups (e.g., -NO₂): Increase thermal stability (e.g., higher boiling point in diethyl 5-nitroisophthalate) but reduce solubility in polar solvents .

- Electron-Donating Groups (e.g., -OCH₃, -NHCOCH₃): Enhance solubility and participation in nucleophilic reactions .

- Boron-Containing Groups (e.g., boronate esters): Enable applications in cross-coupling reactions, critical for pharmaceutical synthesis .

Ester Group Variations: Ethyl vs. Methyl Esters

Replacing ethyl esters with methyl esters alters crystallinity and reactivity:

| Property | This compound | Dimethyl 5-methoxyisophthalate |

|---|---|---|

| Molecular Weight | ~293.3 g/mol (estimated) | 224.21 g/mol |

| Hydrolytic Stability | Lower (ethyl esters less reactive) | Higher (methyl esters stable) |

| Crystallinity | Likely amorphous | Crystalline (reported) |

| Application | Polymer intermediates | Precursor for acid derivatives |

Methyl esters, as in dimethyl 5-methoxyisophthalate, exhibit higher hydrolytic stability due to shorter alkyl chains, making them preferable for acid-catalyzed reactions . Ethyl esters, however, offer better solubility in non-polar media, advantageous in polymer processing .

Q & A

Q. What are the standard synthetic routes for diethyl 5-(acetylamino)isophthalate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification and substitution reactions. For example, a modified protocol involves reacting 5-hydroxyisophthalic acid diethyl ester with acetylated amines under inert conditions using K₂CO₃ as a base and DMF as a solvent at 353 K for 24 hours . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to reagent) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs recrystallization from ethanol, yielding block-shaped crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray Crystallography : Resolves molecular geometry, bond angles (e.g., Caryl—O—Caryl = 116.74°), and non-planar conformations (interplanar angles up to 82.38° between aromatic groups) .

- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., C—H···O hydrogen bonds) contributing to supramolecular frameworks .

- Mass Spectrometry : MIKE spectrometry and deuterium labeling elucidate gas-phase fragmentation patterns under electron ionization .

- NMR/FTIR : Confirm functional groups (e.g., ester carbonyls at ~1700 cm⁻¹) and acetylamino proton environments .

Q. How should researchers handle discrepancies in crystallographic data between similar phthalate derivatives?

Cross-validate findings using the Cambridge Structural Database (CSD). For instance, compare hydrogen-bonding motifs and torsion angles with structurally analogous compounds like IDIYIE or NUHTAM, which share modified carboxyl groups . If contradictions arise (e.g., conflicting space group assignments), re-examine refinement parameters (R-factor, Δρ) and consider temperature-dependent crystallography to assess conformational flexibility .

Advanced Research Questions

Q. What strategies can resolve low yields during crystallization of this compound?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for solubility, then induce slow evaporation or antisolvent diffusion.

- Seeding : Introduce microcrystals from prior batches to promote nucleation.

- Temperature Gradients : Adjust cooling rates (e.g., 0.5 K/min) to minimize defects. Crystals obtained via ethanol evaporation at 298 K showed optimal quality for diffraction studies .

- Additive Use : Small amounts of co-solvents (e.g., glycerol) may stabilize hydrogen-bonding networks .

Q. How do non-covalent interactions influence the material properties of this compound?

Hirshfeld surface analysis reveals that C—H···O interactions (contributing ~41.2% to surface contacts) and π-π stacking (16.3%) govern packing efficiency and thermal stability . Computational modeling (DFT or MD simulations) can quantify interaction energies and predict mechanical behavior (e.g., Young’s modulus) in polymer composites. Experimental validation via DSC/TGA assesses melting points (e.g., 325 K) and decomposition profiles .

Q. What experimental and computational approaches are recommended to study its reactivity under electron ionization?

- MIKE Spectrometry : Track fragment ions (e.g., m/z 149 for ester cleavage) to map dissociation pathways .

- Deuterium Labeling : Resolve ambiguous fragmentation mechanisms (e.g., hydrogen migration vs. direct bond cleavage).

- Computational Chemistry : Use Gaussian or ORCA to calculate ionization potentials and simulate transition states for radical intermediates .

Methodological Guidance

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Functional Group Variation : Synthesize derivatives (e.g., replacing acetyl with sulfonyl groups) and compare bioactivity or photophysical properties .

- In Silico Screening : Perform docking studies with target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize high-potential analogs .

- Data Triangulation : Correlate crystallographic data (e.g., hydrogen-bond distances) with spectroscopic shifts (e.g., NMR δ-values) to validate SAR models .

Q. What are best practices for resolving conflicting toxicity data in phthalate derivatives?

- Cumulative Risk Assessment : Use EPA frameworks to evaluate additive effects with structurally related phthalates .

- In Vitro/In Vivo Cross-Validation : Compare cytotoxicity assays (e.g., MTT on HepG2 cells) with zebrafish embryo toxicity studies .

- Meta-Analysis : Aggregate data from PubChem and ToxNet, adjusting for variables like exposure duration and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.